Imipramine Hydrochloride Imipramine Hydrochloride Imipramine Hydrochloride is the hydrochloride salt form of imipramine, a synthetic tricyclic derivative, antidepressant Imipramine enhances monoamine neurotransmission in certain areas of the brain. It also induces sedation through histamine 1 receptor blockage; hypotension through beta-adrenergic blockage; and diverse parasympatholytic effects. Imipramine has less sedative effect than other members of its therapeutic family. It is used in major depression, dysthymia, bipolar depression, attention-deficit disorders, agoraphobia, and panic disorders. (NCI04)
IMIPRAMINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and is indicated for enuresis and has 2 investigational indications. This drug has a black box warning from the FDA.
Imipramine, the prototypical tricyclic antidepressant (TCA), is a dibenzazepine-derivative TCA. TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, imipramine does not affect mood or arousal, but may cause sedation. In depressed individuals, imipramine exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as imipramine and amitriptyline, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline and desipramine. TCAs also down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine H1 receptors, α1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. Imipramine has less sedative and anticholinergic effects than the tertiary amine TCAs, amitriptyline and clomipramine. See toxicity section below for a complete listing of side effects. Imipramine may be used to treat depression and nocturnal enuresis in children. Unlabeled indications include chronic and neuropathic pain (including diabetic neuropathy), panic disorder, attention-deficit/hyperactivity disorder (ADHD), and post-traumatic stress disorder (PTSD).
See also: Imipramine (has active moiety); Imipramine Pamoate (related).
Brand Name: Vulcanchem
CAS No.: 113-52-0
VCID: VC21328673
InChI: InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H
SMILES: Array
Molecular Formula: C19H25ClN2
Molecular Weight: 316.9 g/mol

Imipramine Hydrochloride

CAS No.: 113-52-0

Cat. No.: VC21328673

Molecular Formula: C19H25ClN2

Molecular Weight: 316.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Imipramine Hydrochloride - 113-52-0

Specification

CAS No. 113-52-0
Molecular Formula C19H25ClN2
Molecular Weight 316.9 g/mol
IUPAC Name 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H
Standard InChI Key XZZXIYZZBJDEEP-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Appearance White Solid
Melting Point 168-170˚C

Introduction

Physical and Chemical Properties

Structural and Molecular Characteristics

Imipramine hydrochloride possesses distinct physical and chemical properties that influence its pharmaceutical formulation and biological activity. The compound has a molecular formula of C19H24N2·HCl and a molecular weight of 316.88 for the hydrochloride salt form . The base compound (without the hydrochloride) has a molecular weight of 280.4073 .

Physically, imipramine hydrochloride appears as a white to off-white, odorless or practically odorless crystalline powder . This physical form facilitates its incorporation into various pharmaceutical dosage forms, particularly oral tablets.

Solubility Profile

The solubility characteristics of imipramine hydrochloride significantly affect its pharmaceutical processing and biological absorption. The compound demonstrates excellent solubility in water and alcohol, making it suitable for oral formulations. It is also soluble in acetone but remains insoluble in ether and benzene . These solubility properties influence its bioavailability and pharmacokinetic profile when administered orally.

Pharmaceutical Formulations

Commercial formulations of imipramine hydrochloride commonly include tablets of varying strengths. For example, Tofranil, a brand name for the compound, is available as 10 mg and 25 mg coated tablets . The 10 mg tablets are typically formulated as convex, reddish-brown, sugar-coated, triangular tablets, while the 25 mg tablets are biconvex, reddish-brown, sugar-coated, round tablets .

The inactive ingredients in these formulations generally include microcrystalline cellulose, sodium starch glycolate, dicalcium phosphate, colloidal silicon dioxide, magnesium stearate, hydroxypropyl methylcellulose, titanium dioxide, polyethylene glycol, polysorbate, and various colorants .

Pharmacological Mechanisms

Distribution

The compound displays a high apparent volume of distribution, ranging from 10-20 L/kg, indicating extensive tissue distribution . Notably, imipramine accumulates in brain tissue at concentrations 30-40 times higher than those in systemic circulation, explaining its potent central nervous system effects .

In terms of plasma protein binding, imipramine is extensively bound (60-96%) to plasma proteins, including albumin, α1-acid glycoprotein, and lipoproteins . This high degree of protein binding influences the compound's distribution, metabolism, and elimination characteristics.

Metabolism and Elimination

Clinical Applications

Depression

The primary indication for imipramine hydrochloride is the treatment of depression, particularly endogenous depression, which responds more favorably than other depressive states . Clinical evidence indicates that optimal therapeutic effects typically emerge after one to three weeks of treatment .

In comparative studies, imipramine hydrochloride has demonstrated efficacy comparable to other antidepressant formulations. For instance, research comparing imipramine hydrochloride with imipramine pamoate found both formulations effective in reducing depressive symptoms as measured by the Hamilton Rating Scale . At the end of four weeks of treatment, patients receiving imipramine hydrochloride showed a reduction in mean scores from 31.8 to 3.6 on the Hamilton Rating Scale, indicating substantial improvement .

Childhood Enuresis

Imipramine hydrochloride has established efficacy as a temporary adjunctive therapy for reducing enuresis (bedwetting) in children aged 6 years and older, after organic causes have been excluded through appropriate testing . This application is particularly relevant for patients with nocturnal enuresis, though the effectiveness may diminish with continued administration .

For patients presenting with daytime symptoms of urinary frequency and urgency, additional diagnostic procedures such as voiding cystourethrography and cystoscopy may be necessary before initiating treatment .

Off-Label Uses

Beyond its approved indications, imipramine hydrochloride has been investigated for several off-label applications. These include:

  • Neuropathic pain, including diabetic neuropathy

  • Panic disorder

  • Attention-deficit/hyperactivity disorder (ADHD)

  • Post-traumatic stress disorder (PTSD)

Dosage and Administration

Formulations and Dosing Strategies

Imipramine hydrochloride is typically administered orally in tablet form. Standard commercial formulations include 10 mg, 25 mg, and 50 mg tablets . The dosage regimen varies according to the indication, patient age, and individual response.

For depression, a common approach involves divided daily doses, although research has investigated alternative dosing strategies. A comparative study examining divided doses of imipramine hydrochloride versus a single daily dose of imipramine pamoate found that while efficacy was comparable between the two regimens, the single-dose approach offered potential advantages for patient compliance .

Dosage Considerations

Dosage selection should consider the balance between efficacy and tolerability. In clinical research for neuropathic pain, for example, daily doses have ranged from 25 mg to 350 mg, with most patients receiving between 100 mg and 150 mg daily . These doses must be individually titrated based on response and side effect profile.

The dosing considerations for childhood enuresis differ from those for depression, typically employing lower doses and requiring careful monitoring for potential adverse effects in the pediatric population.

Comparative Pharmacology

Comparison with Other Antidepressants

Within the broader antidepressant landscape, imipramine hydrochloride differs from other tricyclic antidepressants in its receptor binding profile and side effect characteristics. For instance, it demonstrates less sedative and anticholinergic effects than tertiary amine TCAs such as amitriptyline and clomipramine .

When compared to newer antidepressant classes like selective serotonin reuptake inhibitors (SSRIs), imipramine hydrochloride typically produces more anticholinergic and cardiovascular side effects but may offer advantages for certain symptom profiles or treatment-resistant cases.

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